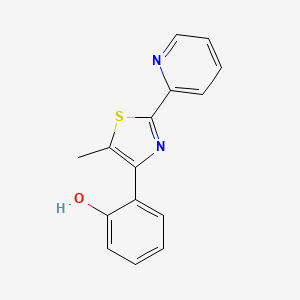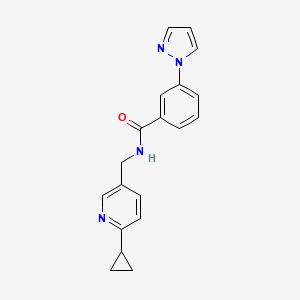
N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Agents
Benzothiazole derivatives, designed based on specific structural motifs similar to the query compound, have shown selective cytotoxicity against tumorigenic cell lines, indicating potential applications as antitumor agents. These compounds, including 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, exhibited excellent in vivo inhibitory effects on tumor growth, highlighting their promise for cancer therapy (Yoshida et al., 2005).
Antiviral Activities
Novel benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and evaluated for their anti-influenza A virus (subtype H5N1) activity. These compounds showed significant antiviral activities, particularly against bird flu influenza, suggesting their potential use in developing antiviral therapies (Hebishy, Salama, & Elgemeie, 2020).
Anti-Fibrosis Drug Potential
The pharmacokinetics and metabolism of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, a novel ALK5 inhibitor, have been studied. This compound has demonstrated suppression of renal and hepatic fibrosis and anti-metastatic effects on breast cancer models, suggesting its potential as an effective oral anti-fibrotic drug (Kim et al., 2008).
Antibacterial Agents
Pyrazole amide derivatives have shown potential against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, indicating their application in addressing antibiotic resistance. These compounds, including 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide derivatives, were synthesized and exhibited significant in vitro antibacterial effects (Ahmad et al., 2021).
Propiedades
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(16-3-1-4-17(11-16)23-10-2-9-22-23)21-13-14-5-8-18(20-12-14)15-6-7-15/h1-5,8-12,15H,6-7,13H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYZLMVXDOGPBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-furylmethyl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2360611.png)
![N-((6-nitrobenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2360612.png)
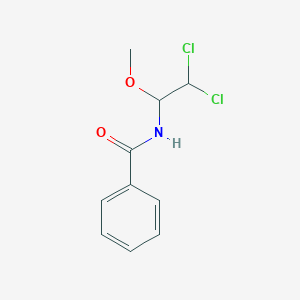
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2360615.png)
![4-[2-(2-Methoxyphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2360618.png)
![2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2360619.png)
![4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360620.png)
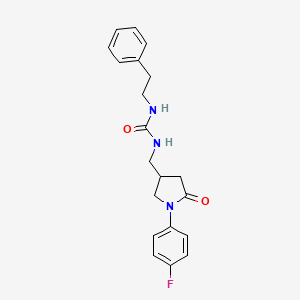
![4-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2360623.png)
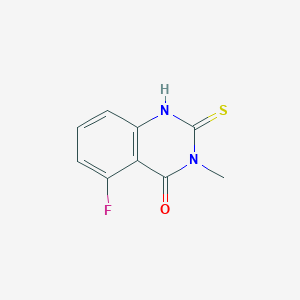
![N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2360626.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2360627.png)
![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2360628.png)
